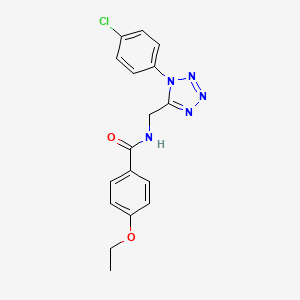

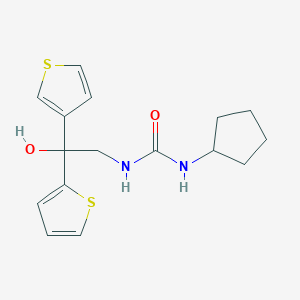

3-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Scientific Research Applications

Material Science and Pharmaceuticals

Thiophene Derivatives in Material Science : Thiophene and its derivatives have significant importance in material science due to their diverse applications in organic electronics, including organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells. These compounds exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, antioxidant, antiviral, antianxiety, and antiproliferative effects, making them valuable in pharmaceutical research (S. Nagaraju et al., 2018).

Biotechnology and Medicinal Chemistry

Enantioselective Bioreduction in Drug Synthesis : Thiophene derivatives have been utilized in enantioselective bioreduction processes for producing pharmaceutical intermediates. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using whole cells of Rhodotorula glutinis resulted in a high-yield production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in synthesizing (S)-duloxetine, a widely used antidepressant, showcasing excellent enantioselectivity and conversion rates (Chuan-Gen Tang et al., 2011).

Antimicrobial and Anticancer Properties : Thiophene derivatives have also been explored for their potential antimicrobial and anticancer activities. A study on flurbiprofen hydrazide derivatives revealed antimicrobial activity against various bacterial and fungal strains and showed inhibition against the Hepatitis C virus NS5B polymerase. These compounds were evaluated for their anticancer activity, highlighting the versatility of thiophene derivatives in developing new therapeutic agents (Pelin Çıkla et al., 2013).

Chemical Synthesis and Analysis

Chemical Synthesis Techniques : The synthesis routes for thiophene derivatives often involve complex reactions that provide insights into chemical synthesis techniques and compound characterization. For example, the synthesis of 2-(thiophen-2-yl) ethanamine through Knoevenagel-Doebner condensation and subsequent reactions demonstrates the methodologies in organic synthesis and compound purification, which are crucial in the development of new pharmaceuticals and materials (Wei Yun-yang, 2007).

properties

IUPAC Name |

3-(2-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNOS2/c19-15-5-2-1-4-13(15)7-8-17(21)20-18(14-9-11-22-12-14)16-6-3-10-23-16/h1-6,9-12,18H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPGSVOZDHJAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2797637.png)

![2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2797640.png)

![1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2797641.png)

![N-(4-fluorophenyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2797645.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)

![3-(5-Methoxy-3-methyl-1-benzofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2797656.png)